molecular formula C14H19NO5 B13471155 Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate

Cat. No.: B13471155
M. Wt: 281.30 g/mol
InChI Key: OJOSEBVVGBPMQN-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a hydroxymethyl group, and a methyl ester group on a benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxymethyl group can be introduced through a hydroxymethylation reaction, and the methyl ester group is formed by esterification of the carboxylic acid precursor with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Trifluoroacetic acid, hydrochloric acid.

Major Products Formed

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Free amine.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The hydroxymethyl group can undergo oxidation or reduction, leading to different functional derivatives that can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-(hydroxymethyl)benzoate is unique due to the presence of both a hydroxymethyl group and a Boc-protected amino group on the benzene ring. This combination of functional groups allows for versatile chemical modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

methyl 3-(hydroxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11-6-9(8-16)5-10(7-11)12(17)19-4/h5-7,16H,8H2,1-4H3,(H,15,18)

InChI Key

OJOSEBVVGBPMQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)CO

Origin of Product

United States

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